molecular formula C13H13NO2 B12882210 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 111525-13-4

3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B12882210
CAS No.: 111525-13-4
M. Wt: 215.25 g/mol
InChI Key: ICZRYUMZHLULLJ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and leads to the formation of the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde, often involve large-scale cycloaddition reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-4-carbaldehyde
  • 3-Isopropyl-5-phenylisoxazole
  • 4-Methyl-3-phenylisoxazole

Uniqueness

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the phenyl group at the 3-position enhances its stability and reactivity compared to other isoxazole derivatives .

Properties

CAS No.

111525-13-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-9(2)13-11(8-15)12(14-16-13)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

ICZRYUMZHLULLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C=O

Origin of Product

United States

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